Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate
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Overview
Description
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a quinazoline moiety, which is known for its broad spectrum of pharmacological activities .
Mechanism of Action
Target of Action
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .
Mode of Action
The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .
Biochemical Pathways
The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .
Result of Action
The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .
Preparation Methods
The synthesis of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate typically involves the reaction of quinazoline derivatives with ethyl acetate and 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or dimethylformamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential bioactive properties.
Biology: The compound has shown significant biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate can be compared with other quinazoline derivatives, such as:
Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate: This compound also exhibits significant antibacterial activity.
Quinazolinone derivatives: These compounds have been studied for their antimicrobial and anticancer properties.
Indole derivatives: Although structurally different, indole derivatives share similar biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of a quinazoline moiety with a furan ring, which may contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBXLYPONKWKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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